molecular formula C14H22N2 B1271203 2-(1-Benzylpiperidin-4-yl)ethanamine CAS No. 86945-25-7

2-(1-Benzylpiperidin-4-yl)ethanamine

Katalognummer B1271203
CAS-Nummer: 86945-25-7
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: OUYRPOHWEJUTCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Benzylpiperidin-4-yl)ethanamine (2-BPEA) is an organic compound belonging to the class of piperidines. It is a derivative of the naturally occurring amino acid, phenylalanine, and is commonly used in scientific research for its various biochemical and physiological effects. Its structure is composed of a benzyl group attached to a piperidine ring, with an ethanamine group attached at the 4-position. 2-BPEA is a versatile compound, as it can be used in a variety of laboratory experiments, and has a range of applications in scientific research.

Wissenschaftliche Forschungsanwendungen

  • Summary of the Application: “2-(1-Benzylpiperidin-4-yl)ethanamine” is used in the synthesis of Schiff bases . Schiff bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (but not hydrogen or a carbonyl group). They are versatile compounds used in organic synthesis, medicinal chemistry, and materials science.
  • Methods of Application or Experimental Procedures: The dehydration reaction between “2-(1-Benzylpiperidin-4-yl)ethanamine” and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
  • Results or Outcomes: The synthesized Schiff bases showed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . They also revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .

Eigenschaften

IUPAC Name

2-(1-benzylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYRPOHWEJUTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365415
Record name 2-(1-benzylpiperidin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpiperidin-4-yl)ethanamine

CAS RN

86945-25-7
Record name 2-(1-benzylpiperidin-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzylpiperidin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzylpiperidin-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1-Benzylpiperidin-4-yl)ethanamine
Reactant of Route 3
2-(1-Benzylpiperidin-4-yl)ethanamine
Reactant of Route 4
2-(1-Benzylpiperidin-4-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(1-Benzylpiperidin-4-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(1-Benzylpiperidin-4-yl)ethanamine

Citations

For This Compound
28
Citations
R Banoo, VK Nuthakki, M Abdullaha… - Drug Development …, 2022 - Wiley Online Library
Alzheimer's disease (AD) is a multifaceted neurodegenerative disorder involving various pathological events. The existing options for managing the disease utterly rely on …
Number of citations: 3 onlinelibrary.wiley.com
A Asadipour, M Alipour, M Jafari, M Khoobi… - European journal of …, 2013 - Elsevier
Some novel coumarin-3-carboxamide derivatives linked to N-benzylpiperidine scaffold were synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (…
Number of citations: 129 www.sciencedirect.com
A Samadi, M de la Fuente Revenga, C Pérez… - European journal of …, 2013 - Elsevier
6-Chloro-pyridonepezils are chloropyridine–donepezil hybrids designed by combining the N-benzylpiperidine moiety present in donepezil with the 2-chloropyridine-3,5-dicarbonitrile …
Number of citations: 35 www.sciencedirect.com
XB Wang, FC Yin, M Huang, N Jiang, JS Lan… - RSC Medicinal …, 2020 - pubs.rsc.org
A series of chromone and donepezil hybrids were designed, synthesized, and evaluated as multipotent cholinesterase (ChE) and monoamine oxidase (MAO) inhibitors for the potential …
Number of citations: 24 pubs.rsc.org
D Silva, M Chioua, A Samadi, P Agostinho… - ACS Chemical …, 2013 - ACS Publications
The synthesis, molecular modeling, and pharmacological analysis of phenoxyalkylamino-4-phenylnicotinates (2–7), phenoxyalkoxybenzylidenemalononitriles (12, 13), pyridonepezils (…
Number of citations: 53 pubs.acs.org
F Li, ZM Wang, JJ Wu, J Wang, SS Xie… - Journal of Enzyme …, 2016 - Taylor & Francis
In a continuing effort to develop multitargeted compounds as potential treatment agents against Alzheimer's disease (AD), a series of donepezil-like compounds were designed, …
Number of citations: 51 www.tandfonline.com
Y Zhu, K Xiao, L Ma, B Xiong, Y Fu, H Yu… - Bioorganic & Medicinal …, 2009 - Elsevier
To explore novel effective drugs for the treatment of Alzheimer’s disease (AD), a series of dual inhibitors of acetylcholineterase (AChE) and β-secretase (BACE-1) were designed based …
Number of citations: 131 www.sciencedirect.com
Z Luo, J Sheng, Y Sun, C Lu, J Yan, A Liu… - Journal of Medicinal …, 2013 - ACS Publications
A novel series of compounds obtained by fusing the cholinesterase inhibitor donepezil and the antioxidant ebselen were designed as multi-target-directed ligands against Alzheimer’s …
Number of citations: 178 pubs.acs.org
F Mesiti, D Chavarria, A Gaspar, S Alcaro… - European Journal of …, 2019 - Elsevier
The discovery and development of multitarget-directed ligands (MTDLs) is a promising strategy to find new therapeutic solutions for neurodegenerative diseases (NDs), in particular for …
Number of citations: 49 www.sciencedirect.com
M Estrada, C Pérez, E Soriano, E Laurini… - Future Medicinal …, 2016 - Future Science
Background: Neurogenic agents emerge as innovative drugs for the treatment of Alzheimer's disease (AD), whose pathological complexity suggests strengthening research in the multi-…
Number of citations: 30 www.future-science.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.